molecular formula C12H22N2O2 B3047117 N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide CAS No. 1353984-95-8

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B3047117
CAS No.: 1353984-95-8
M. Wt: 226.32
InChI Key: ISPYYRIUPAZBNC-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (CAS: 1354017-19-8) is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a hydroxyethyl group and a cyclopropyl moiety. Its molecular weight is 226.32 g/mol, and it is characterized by the InChIKey ISPYYRIUPAZBNC-LBPRGKRZSA-N .

Properties

IUPAC Name

N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)9-12-3-2-6-13(12)7-8-15/h11-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYYRIUPAZBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153040
Record name Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353984-95-8
Record name Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353984-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of cyclopropylamine with 2-(chloromethyl)pyrrolidine under basic conditions to form the intermediate N-cyclopropyl-N-(2-pyrrolidinylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-Cyclopropyl-N-[1-(2-oxoethyl)-pyrrolidin-2-ylmethyl]-acetamide.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis with structurally related analogs:

Piperidine-Based Analogs

  • N-Cyclopropyl-N-[1-(2-Hydroxy-Ethyl)-Piperidin-2-Ylmethyl]-Acetamide (CAS: 1353985-02-0):

    • Structure : Replaces the pyrrolidine ring with a six-membered piperidine ring.
    • Properties : Increased molecular weight (estimated ~240–250 g/mol due to the additional CH₂ group in piperidine).
    • Applications : Piperidine derivatives are often explored for central nervous system (CNS) targets due to enhanced blood-brain barrier permeability compared to pyrrolidine analogs .
  • N-Cyclopropyl-N-[1-(2-Hydroxy-Ethyl)-Piperidin-3-Yl]-Acetamide :

    • Structure : Hydroxyethyl and cyclopropyl groups attached at the piperidin-3-yl position instead of the 2-ylmethyl position.
    • Properties : Positional isomerism may alter binding affinity or metabolic stability. Available at 95% purity, suggesting feasible synthesis .

Pyrrolidine Derivatives with Modified Substituents

  • 2-Amino-N-((1-Benzylpyrrolidin-2-Yl)Methyl)-N-Cyclopropylacetamide (CAS: 1353957-70-6): Structure: Incorporates a benzyl group at the pyrrolidine nitrogen and an amino-acetamide chain. Applications: Serves as a pharmaceutical intermediate, highlighting its role in synthesizing more complex bioactive molecules.
  • N-[1-(2-Amino-Acetyl)-Pyrrolidin-3-Ylmethyl]-Acetamide: Structure: Substitutes the hydroxyethyl group with an amino-acetyl moiety. Properties: The amino group introduces hydrogen-bonding capability, which may improve solubility or receptor interaction .

Heterocyclic Acetamides with Therapeutic Targets

  • 2-(4-Oxopyrrolo[1,2-d][1,2,4]Triazin-3(4H)-Yl)-N-(1-(4-Methoxyphenyl)Ethyl)Acetamide (Compound 20a): Structure: Features a pyrrolo-triazinone core instead of pyrrolidine. Applications: Demonstrated 99.4% purity in HPLC, indicating robust synthetic protocols. Studied for therapeutic effects in social interaction disorders .

Data Tables: Key Comparative Metrics

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Key Features Applications References
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide Pyrrolidine 226.32 1354017-19-8 Chiral center, hydroxyethyl group, discontinued commercial availability Research chemical
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide Piperidine ~240–250 (estimated) 1353985-02-0 Six-membered ring, potential CNS targeting Neurological drug development
2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide Benzyl-pyrrolidine 287.40 1353957-70-6 Increased lipophilicity, amino-acetamide chain Pharmaceutical intermediate
Compound 20a (GPR139 agonist) Pyrrolo-triazinone ~350–400 Not provided High purity (99.4%), triazinone core Social interaction disorder therapy

Research Findings and Implications

Synthetic Feasibility : Piperidine analogs (e.g., CAS 1353985-02-0) are more synthetically accessible, as evidenced by their commercial availability at high purity (95%) .

Therapeutic Potential: The GPR139 agonist (Compound 20a) demonstrates the importance of heterocyclic cores in targeting neurological receptors, contrasting with the pyrrolidine/piperidine acetamides, which lack explicit target data .

Biological Activity

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound with notable structural features, including a cyclopropyl group, a pyrrolidine ring with a hydroxyethyl substituent, and an acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C13_{13}H20_{20}N2_2O, and it has a molecular weight of approximately 224.32 g/mol. The unique combination of functional groups in its structure may impart distinct chemical reactivity and biological properties compared to other similar compounds.

This compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties contribute to its binding affinity and specificity, potentially modulating biological pathways by inhibiting or activating target proteins. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, similar pyrrolidine derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that this compound may possess similar antimicrobial properties, warranting further exploration.

Enzyme Inhibition

Studies have also indicated that this compound may inhibit specific enzymes involved in various metabolic pathways. For example, preliminary data suggest potential interactions with kinases and other enzymes critical for cellular signaling and metabolism. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Case Studies and Research Findings

Recent investigations have focused on the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory assays have demonstrated the compound's ability to inhibit bacterial growth effectively, supporting its potential as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Comparative studies with similar compounds have provided insights into how structural modifications influence biological activity, helping to identify key features necessary for efficacy.
  • Pharmacological Applications : Ongoing research aims to assess the compound's therapeutic applications in treating infections or other diseases related to enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Reactant of Route 2
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N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

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